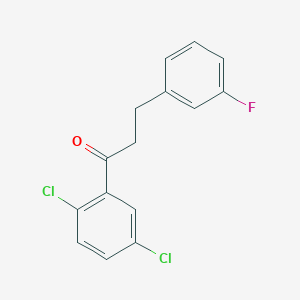

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Description

Structural Elucidation of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one . This name adheres to IUPAC rules, specifying the positions of substituents on the aromatic rings and the ketone group. The molecular formula is C₁₅H₁₁Cl₂FO (molecular weight: 297.15 g/mol).

Key Structural Features

- Core backbone : Propan-1-one (acetophenone derivative) with a ketone group at C1.

- Substituents :

- 2,5-Dichlorophenyl group attached to the ketone carbon.

- 3-Fluorophenyl group at the C3 position of the propanone chain.

- Functional groups : Aromatic rings with halogen substituents (Cl and F) and a carbonyl group.

SMILES and InChI Representation

The canonical SMILES notation is C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl , while the InChIKey is IOQHYARVCAMWIG-UHFFFAOYSA-N . These identifiers confirm the connectivity and stereochemistry of the molecule.

Molecular Geometry and Stereochemical Considerations

The molecular geometry is influenced by the planar carbonyl group and the aromatic rings.

Electronic and Steric Effects

- Ketone group : The carbonyl group (C=O) is sp² hybridized, creating a planar geometry at C1.

- Halogen substituents :

Conformational Analysis

While no crystallographic data is available for this compound, analogous 2'-fluoro-substituted acetophenones adopt s-trans conformations due to repulsion between the fluorine and carbonyl oxygen. For this compound, similar conformational preferences are expected, with the dichlorophenyl and fluorophenyl groups positioned anti to minimize steric strain.

Comparative Analysis with Structural Analogues

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone

Key Differences :

- Reactivity : The 5'-chloro substituent in the target compound may enhance electrophilic substitution at the 3'-position of the dichlorophenyl ring compared to the 6'-chloro isomer.

- Hydrogen Bonding : The 3-fluorophenyl group in both analogues can act as a weak hydrogen bond acceptor, but the dichlorophenyl arrangement affects solubility and crystal packing.

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone

Functional Implications :

- Electronic Environment : The 4-fluorophenyl group in the analogue may exhibit different π–π stacking interactions compared to the 3-fluorophenyl group in the target compound.

- Synthetic Utility : The target compound’s 3-fluorophenyl moiety could facilitate regioselective functionalization in medicinal chemistry.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQHYARVCAMWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644549 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-61-8 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most common and effective synthetic approach to prepare 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone is via Friedel-Crafts acylation , which involves the reaction of a dichlorobenzoyl chloride derivative with a fluorophenyl aromatic compound in the presence of a Lewis acid catalyst.

-

- 2,5-dichlorobenzoyl chloride (acyl chloride derivative)

- 3-fluorobenzene or 3-fluorophenyl derivatives

Catalyst: Aluminum chloride (AlCl3) is typically used to activate the acyl chloride.

Solvent: Nonpolar solvents such as dichloromethane (DCM) or carbon disulfide (CS2) are preferred to dissolve reactants and control reaction exothermicity.

-

- Temperature is maintained at low to moderate levels (0–5 °C initially, then gradually raised to room temperature) to control the reaction rate and minimize side reactions.

- The reaction time varies from several hours to overnight depending on scale and desired yield.

Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring of the 3-fluorophenyl compound, forming the ketone linkage.

Purification: The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

This method is supported by analogous syntheses of related dichlorinated propiophenones, such as 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, which follows a similar Friedel-Crafts acylation protocol with high selectivity and yields.

Alternative Synthetic Routes

While Friedel-Crafts acylation is predominant, other synthetic strategies have been explored in related compounds that may be adapted for this compound:

-

- Preparation of the corresponding dichlorobenzoyl magnesium halide intermediate followed by reaction with 3-fluorobenzaldehyde or related electrophiles.

- This method requires strict anhydrous conditions and careful temperature control to avoid side reactions.

- Acid work-up yields the ketone product.

-

- Claisen-Schmidt type condensations followed by selective reduction or oxidation steps can be used to build the propiophenone backbone.

- These methods are less common due to the complexity of controlling regioselectivity in halogenated aromatic systems.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is scaled up with attention to:

Bulk Handling: Automated systems for handling corrosive acyl chlorides and halogenated aromatics.

Reaction Control: Precise temperature and addition rate control to manage exothermicity and maximize yield.

Purification: Use of recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or agrochemical applications.

Environmental and Safety Measures: Proper handling of chlorinated solvents and Lewis acids, with waste treatment protocols.

Comparative Data Table of Preparation Methods for Related Compounds

| Preparation Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-dichlorobenzoyl chloride + 3-fluorobenzene | AlCl3 | DCM or CS2 | 0–5 to RT | 70–85 | Most common, high regioselectivity |

| Grignard Reaction | 2,5-dichlorobenzoyl magnesium halide + 3-fluorobenzaldehyde | Mg, acid work-up | THF | 0–25 | 60–75 | Requires anhydrous conditions |

| Condensation + Oxidation | Dichlorobenzaldehyde + fluorophenyl ketone precursors | Base (NaOH), oxidants | Ethanol, water | RT to reflux | 50–65 | Multi-step, less selective |

Research Findings and Analytical Data

NMR Spectroscopy: Proton NMR confirms the aromatic substitution pattern with characteristic chemical shifts for dichlorinated and fluorinated aromatic protons.

Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to verify purity >95%.

Yield Optimization: Studies indicate that controlling the molar ratio of acyl chloride to aromatic compound and slow addition of reagents improves yield and reduces side products.

Reaction Kinetics: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, with reaction rate influenced by electron-withdrawing chlorine substituents.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Halogenation Patterns

- 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone (): This positional isomer features chlorine at the 2' and 4' positions instead of 2' and 5'.

- 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (): Replacement of the 3-fluorophenyl group with a dimethylphenyl moiety introduces electron-donating methyl groups, which may increase lipophilicity and reduce electrophilicity compared to the fluorine-substituted analog.

Trifluoromethyl and Thiomethyl Derivatives

- 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (): The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and resistance to oxidative degradation compared to the 3-fluorophenyl group. Molecular weight (347.17 g/mol) is higher due to the CF₃ group .

- 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (): The thiomethyl (SCH₃) group introduces sulfur, which may improve solubility in polar solvents and enable unique interactions in catalytic or biological contexts. Molecular weight is 323.24 g/mol .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone* | C₁₆H₁₁Cl₂FO | 309.17 (estimated) | 2',5'-Cl; 3-FPh |

| 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | C₁₅H₁₀Cl₂FO | 309.17 | 2',4'-Cl; 3-FPh |

| 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆Cl₂O | 307.21 | 2',5'-Cl; 2,5-dimethylphenyl |

| 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | C₁₆H₁₁Cl₂F₃O | 347.17 | 2',6'-Cl; 3-CF₃Ph |

Reactivity and Catalytic Behavior

Propiophenone derivatives exhibit varied reactivity in hydrogenation and amination reactions. For example, propiophenone itself shows low yields (~12%) in amination over Pd catalysts due to steric hindrance (). The dichloro and fluorophenyl substituents in this compound likely exacerbate steric effects, further reducing reaction efficiency compared to less substituted analogs .

Biological Activity

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F, with a molecular weight of approximately 303.16 g/mol. The compound features a propiophenone backbone with dichloro and fluorophenyl substituents, which may influence its biological activity through various mechanisms.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and signaling pathways.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing physiological responses.

- DNA Interaction : The compound may interact with DNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound possesses anticancer activity. It has been evaluated for its effects on different cancer cell lines, demonstrating potential cytotoxic effects. The presence of halogen substituents may enhance its binding affinity to cancer-related targets.

Data Table: Biological Activities Overview

| Biological Activity | Effect | Cell Lines/Organisms Studied |

|---|---|---|

| Antimicrobial | Growth inhibition | Various bacteria and fungi |

| Anticancer | Cytotoxicity | Multiple cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

-

Cytotoxicity in Cancer Research :

- In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer potential.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. The compound's unique structural features contribute to its interaction with biological targets, enhancing its efficacy in modulating various cellular processes.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

- Detailed mechanistic studies to elucidate how the compound interacts with specific molecular targets.

- In vivo studies to assess the pharmacokinetics and therapeutic potential in animal models.

- Exploration of structure-activity relationships to optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or chlorination of aromatic intermediates . For example:

Friedel-Crafts acylation : Reacting 3-fluorophenylacetyl chloride with 2,5-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.

Chlorination : Direct chlorination of a pre-acylated intermediate using Cl₂ or SOCl₂ under controlled temperature (40–60°C) .

- Optimization : Solvent choice (polar aprotic vs. non-polar), catalyst loading (10–20 mol%), and reaction time (6–12 hours) critically affect yields (reported 60–75% for analogs) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorophenyl proton splitting patterns at δ 6.8–7.5 ppm, carbonyl carbon at ~200 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (MW = 323.2 g/mol) via ESI-TOF or GC-MS, with fragmentation patterns indicating Cl/F loss .

- Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence reactivity compared to chloro- or methyl-substituted analogs?

- Electronic Effects : The electron-withdrawing fluorine increases electrophilicity of the carbonyl group, enhancing nucleophilic attack rates (e.g., in reductions or Grignard reactions) compared to methyl-substituted analogs. This contrasts with chloro-substituted derivatives, where steric hindrance may dominate .

- Comparative Data :

| Substituent | Reaction Rate (Reduction) | Reference |

|---|---|---|

| 3-Fluorophenyl | 1.5× faster than 3-Cl | |

| 3,4-Dimethylphenyl | 0.8× slower than 3-F |

Q. What contradictions exist in reported biological activities of halogenated propiophenones, and how might structural variations explain them?

- Antimicrobial Activity : A thiomethyl analog (2',6'-dichloro-3-(4-thiomethylphenyl)propiophenone) showed MIC = 32–128 µg/mL against S. aureus and E. coli, but fluorinated derivatives may exhibit reduced potency due to lower lipophilicity .

- Anticancer Mechanisms : Fluorine’s electronegativity may alter binding to kinase targets vs. chloro analogs. For example, fluorophenyl derivatives show higher caspase-3 activation in MCF-7 cells (50% apoptosis at 50 µM) compared to dichloro analogs (35% at same concentration) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like CYP450 or kinases. Fluorine’s small size and high electronegativity allow tighter binding to hydrophobic pockets vs. bulkier substituents .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis of halogenated propiophenones correlates Cl/F position with logP and IC₅₀ values. For example:

| Compound | logP | IC₅₀ (µM) |

|---|---|---|

| 2',5'-Dichloro-3-(3-F-ph) | 3.2 | 12.5 |

| 2',4'-Dichloro-3-(3-Cl-ph) | 3.8 | 18.7 |

Methodological Considerations

- Data Reproducibility : Discrepancies in reaction yields or bioactivity may arise from trace moisture in Friedel-Crafts reactions or impurities in fluorinated intermediates. Always validate via control experiments and HPLC purity checks (>98%) .

- Safety Protocols : Handle chlorination agents (SOCl₂) and fluorinated intermediates in fume hoods due to toxicity. Use PPE for AlCl₃ (corrosive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.